REACTION_CXSMILES
|
[C:1](OC)(=[O:3])[CH3:2].[CH3:6][C:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl>C(OCC)C>[CH3:2][C:1](=[O:3])[CH2:6][C:7](=[O:13])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
27.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
24.4 mL
|
Type
|
reactant
|
Smiles
|
CC(CCCCC)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulted slurry
|
Type
|
TEMPERATURE
|
Details
|
Refluxing
|
Type
|
TEMPERATURE
|
Details
|
was maintained for next 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
Water phase was extracted with diethyl ether (150 ml)
|
Type
|
WASH
|
Details
|
were washed with saturated aqueous solution of NaHCO3 (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(CCCCC)=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |